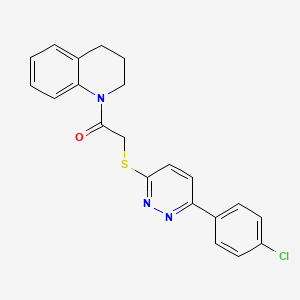
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to our compound of interest typically involves strategic chlorination, cyclization, and the use of specific reagents like POCl3. For instance, Murugavel et al. (2016) synthesized a related compound, "1-(2-chloro-4-phenylquinolin-3-yl)ethanone," by chlorinating 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent, showcasing a method that might be analogous to the synthesis of our target compound (Murugavel et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to our target is often elucidated using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. These studies reveal intricate details about the atomic arrangement and molecular geometry, which are crucial for understanding the compound's chemical behavior. Murugavel et al. (2016) provided a comprehensive analysis of a related compound's structure using these methods, suggesting a similar approach could be applied to our compound of interest (Murugavel et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include cyclizations, condensations, and interactions with specific reagents to form various derivatives, highlighting the compound's reactivity and potential for chemical modification. For example, the work by Joshi et al. (2011) on synthesizing novel series of substituted ethanones and their antibacterial activity demonstrates the diverse chemical reactions these compounds can undergo and their potential biological activities (Joshi et al., 2011).
科学的研究の応用
Antimicrobial Activities : A study by Sukuroglu et al. (2012) investigated new pyridazinone derivatives for their antimicrobial properties. Some of these compounds, including those similar to the compound , showed promising activities against both Gram-positive and Gram-negative bacteria, particularly E. coli (Sukuroglu et al., 2012).
Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated them for their in vitro activity against Mycobacterium tuberculosis. Some derivatives showed significant activity, suggesting potential applications in treating tuberculosis (Chitra et al., 2011).
Electrochromic Applications : Cho et al. (2015) developed novel electron acceptors based on pyridazino derivatives for electrochromic applications. These compounds displayed significant promise in electrochromic devices, indicating potential use in electronic displays and smart windows (Cho et al., 2015).
Antioxidant and Anti-Diabetic Agents : A study by Murugavel et al. (2017) on novel chloroquinoline derivatives, including compounds related to the one , demonstrated antioxidant properties and potential as anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).
Antitumor Activity : A 2020 study by Qin et al. explored novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety for their antitumor activity. Some compounds showed promising results against specific cancer cell lines, indicating potential applications in cancer therapy (Qin et al., 2020).
作用機序
Target of action
Pyridazin-3(2H)-ones and thiazoles are known to have diverse pharmacological activities . They can interact with a variety of targets, including enzymes like cyclooxygenase (COX), which is involved in the production of prostaglandins .
Mode of action
The mode of action of these compounds can vary depending on the specific derivative and target. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) that contain these structures work by inhibiting COX enzymes, thereby blocking the production of prostaglandins .
Biochemical pathways
The inhibition of COX enzymes can affect various biochemical pathways. For instance, it can lead to a decrease in the production of prostaglandins, which play key roles in inflammation, pain, and fever .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific structures. Many of these compounds are known to be well-absorbed and to have good bioavailability .
Result of action
The result of the action of these compounds can also vary. For example, NSAIDs that inhibit COX enzymes can have anti-inflammatory, analgesic, and antipyretic effects .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
特性
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c22-17-9-7-15(8-10-17)18-11-12-20(24-23-18)27-14-21(26)25-13-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-12H,3,5,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCMBPNKIDQWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
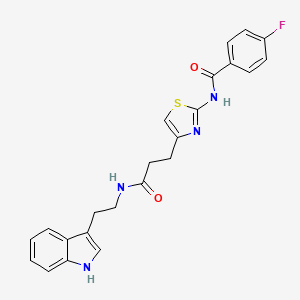
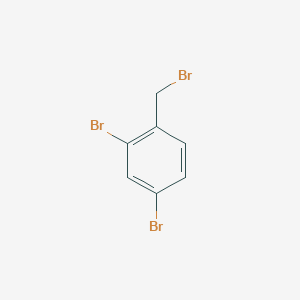

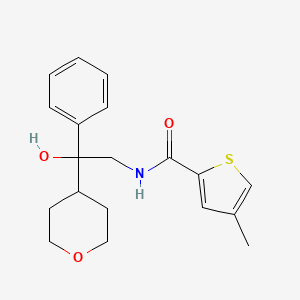
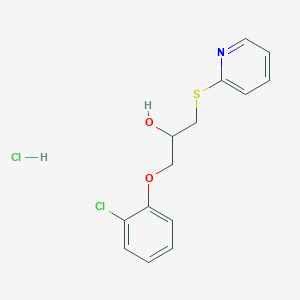
![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)